(3-Nitrobenzylidene)malononitrile
Overview
Description
(3-Nitrobenzylidene)malononitrile is an organic compound with the molecular formula C10H5N3O2. It is characterized by the presence of a nitro group attached to the benzylidene moiety and two cyano groups attached to the malononitrile moiety. This compound is known for its applications in various fields, including organic synthesis, material science, and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Nitrobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base catalyst. The reaction is usually carried out under mild conditions, often using a solvent like ethanol or ethyl acetate .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using solid catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts enhance the reaction efficiency and selectivity, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: (3-Nitrobenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions include amino derivatives, substituted benzylidene compounds, and other functionalized organic molecules .
Scientific Research Applications
(3-Nitrobenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer, antifungal, and antibacterial properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials .
Mechanism of Action
The mechanism of action of (3-Nitrobenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophiles also plays a role in its mechanism of action .
Comparison with Similar Compounds
Benzylidenemalononitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
(4-Nitrobenzylidene)malononitrile: Similar structure but with the nitro group in the para position, affecting its reactivity and properties.
(2-Nitrobenzylidene)malononitrile: Nitro group in the ortho position, leading to different steric and electronic effects
Uniqueness: (3-Nitrobenzylidene)malononitrile is unique due to the position of the nitro group, which influences its reactivity and makes it suitable for specific applications in organic synthesis and biological research .
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-9(7-12)4-8-2-1-3-10(5-8)13(14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMJZLGIKHAOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182511 | |
Record name | Malononitrile, (m-nitrobenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-32-6 | |
Record name | 3-Nitrobenzylidenemalononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2826-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Nitrobenzylidene)malononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Nitrobenzylidene)malononitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malononitrile, (m-nitrobenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malononitrile, (m-nitrobenzylidene)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (3-Nitrobenzylidene)malononitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X87U5GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple and efficient method to synthesize (3-nitrobenzylidene)malononitrile?
A1: this compound can be synthesized using a microwave-assisted Knoevenagel condensation reaction. This method involves reacting 3-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate (NH4OAc) as a catalyst. [] This reaction proceeds under solvent-free conditions using microwave irradiation, resulting in a faster reaction rate, milder conditions, and higher yields compared to traditional methods. [] This approach aligns with green chemistry principles by minimizing waste and the use of volatile organic compounds. [] You can find more details about this synthesis in the paper titled "Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles" by clicking .
Q2: Has this compound demonstrated any biological activity?
A2: While this compound itself wasn't tested for antimicrobial activity in the cited research, a series of closely related arylidene-malononitriles, synthesized through the same microwave-assisted Knoevenagel condensation method, were evaluated for their antibacterial and antifungal properties. [] This suggests that this compound, with its similar structure, could also be a candidate for further investigation in terms of potential biological activities. The paper "Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles" provides more details on the antimicrobial screening of these compounds and can be accessed .
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